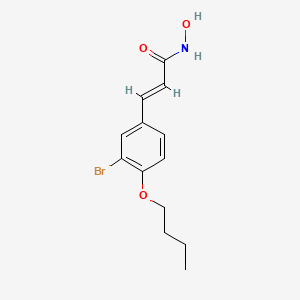
4,4-Dimethyl-1,3-oxathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1,3-oxathiane is a heterocyclic compound with the molecular formula C6H12OS It features a six-membered ring containing one oxygen and one sulfur atom, with two methyl groups attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,3-oxathiane typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-mercapto-2-butanone with formaldehyde under acidic conditions, leading to the formation of the oxathiane ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethyl-1,3-oxathiane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the oxathiane ring can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted oxathiane derivatives.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1,3-oxathiane has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1,3-oxathiane largely depends on its chemical reactivity. The presence of both oxygen and sulfur atoms in the ring allows for diverse interactions with other molecules. For instance, the sulfur atom can form strong bonds with metals, making the compound useful in catalysis. Additionally, the compound’s ability to undergo oxidation and reduction reactions enables it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
1,3-Oxathiane: Lacks the two methyl groups at the fourth carbon.
1,4-Oxathiane: Features a different ring structure with the oxygen and sulfur atoms positioned differently.
1,3-Dioxane: Contains two oxygen atoms in the ring instead of one oxygen and one sulfur.
Uniqueness: 4,4-Dimethyl-1,3-oxathiane is unique due to the presence of both oxygen and sulfur in its ring structure, along with the two methyl groups at the fourth carbon. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .
Propiedades
Número CAS |
27959-66-6 |
|---|---|
Fórmula molecular |
C6H12OS |
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
4,4-dimethyl-1,3-oxathiane |
InChI |
InChI=1S/C6H12OS/c1-6(2)3-4-7-5-8-6/h3-5H2,1-2H3 |
Clave InChI |
JDRITSKIDKLYLK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOCS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



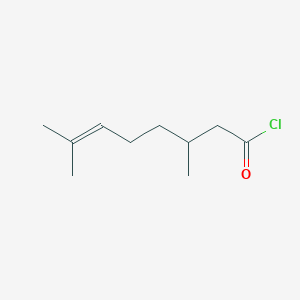
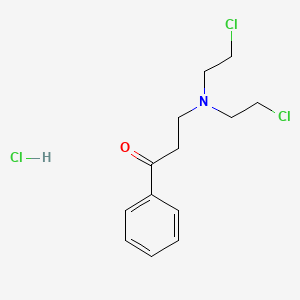
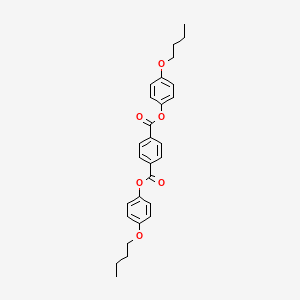

![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)
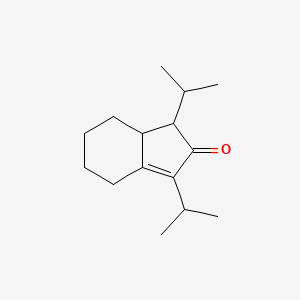
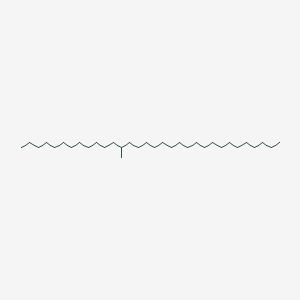

![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)


